molecular formula C9H7N3O3 B1269370 2-cyano-N-(3-nitrophenyl)acetamide CAS No. 52570-56-6

2-cyano-N-(3-nitrophenyl)acetamide

Cat. No. B1269370
CAS RN: 52570-56-6
M. Wt: 205.17 g/mol
InChI Key: YCDLCHVIKUNVHM-UHFFFAOYSA-N
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Description

2-Cyano-N-(3-nitrophenyl)acetamide, also known as 3-Nitrophenylcyanoacetamide, is a synthetic compound commonly used in scientific research. It is an aromatic amide with a variety of applications in organic synthesis, and is often used as an intermediate for the synthesis of other compounds.

Scientific Research Applications

Precursor for Heterocyclic Synthesis

Cyanoacetamide-N-derivatives, such as 2-cyano-N-(3-nitrophenyl)acetamide, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them versatile in the field of organic synthesis.

Synthesis of Biologically Active Compounds

The chemical reactivity and reactions of this class of compounds are used to obtain biologically active novel heterocyclic moieties . This is particularly important in the field of medicinal chemistry.

Synthesis of Cyanoacetamide Derivatives

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Synthesis of Pyrrole Derivatives

The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .

Growth of Nonlinear Optical Crystals

Optically transparent nonlinear single crystal of N-(3-Nitrophenyl) Acetamide (3NAA) has been grown by adopting slow evaporation solution growth technique at room temperature . This is significant in the field of optoelectronics.

properties

IUPAC Name

2-cyano-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-5-4-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDLCHVIKUNVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350030
Record name 2-cyano-N-(3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52570-56-6
Record name 2-cyano-N-(3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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